(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide

thermal stability lubricant additive high‑temperature grease

(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide (CAS 52610-16-9) is a C₅₇H₁₀₈N₂O₂ tri‑amide composed of three (Z)-9-octadecenyl (oleyl) chains bridged through a propyl‑diamine core. With a computed molecular weight of 853.48 g·mol⁻¹, a density of 0.9±0.1 g·cm⁻³, and a predicted boiling point of 867.9±65.0 °C at 760 mmHg, the compound occupies a distinct space among fatty‑acid amides—positioned between conventional mono‑amides (e.g., oleamide, CAS 301‑02‑0) and bis‑amides (e.g., ethylene‑bis‑oleamide, CAS 110‑31‑6) in terms of molecular complexity and thermal stability.

Molecular Formula C57H108N2O2
Molecular Weight 853.5 g/mol
CAS No. 52610-16-9
Cat. No. B12704613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide
CAS52610-16-9
Molecular FormulaC57H108N2O2
Molecular Weight853.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCN(CCCNC(=O)CCCCCCCC=CCCCCCCCC)C(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C57H108N2O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-59(57(61)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55-50-53-58-56(60)51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30H,4-24,31-55H2,1-3H3,(H,58,60)/b28-25-,29-26-,30-27-
InChIKeyCKUPRMFXSDANGB-IUPFWZBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

52610-16-9 Procurement Guide: Tri‑Oleyl Amide Selection Rationale for High‑Temperature Lubricity and Controlled Migration


(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide (CAS 52610-16-9) is a C₅₇H₁₀₈N₂O₂ tri‑amide composed of three (Z)-9-octadecenyl (oleyl) chains bridged through a propyl‑diamine core . With a computed molecular weight of 853.48 g·mol⁻¹, a density of 0.9±0.1 g·cm⁻³, and a predicted boiling point of 867.9±65.0 °C at 760 mmHg, the compound occupies a distinct space among fatty‑acid amides—positioned between conventional mono‑amides (e.g., oleamide, CAS 301‑02‑0) and bis‑amides (e.g., ethylene‑bis‑oleamide, CAS 110‑31‑6) in terms of molecular complexity and thermal stability .

Why In‑Class Fatty‑Acid Amides Cannot Be Interchanged for CAS 52610-16-9


Generic substitution of fatty‑acid amides without regard to molecular architecture frequently leads to failures in high‑temperature boundary lubrication, gel‑rheology control, and migration‑dependent surface performance. While mono‑amides such as oleamide provide rapid slip, their low molecular weight (281.48 g·mol⁻¹) limits thermal resistance (flash point ≈216 °C) . Bis‑amides like ethylene‑bis‑oleamide (EBO) improve thermal stability but still fall short of the thermal ceiling of the tri‑amide structure . The tri‑amide architecture of CAS 52610-16-9 imparts a higher flash point (≈479 °C), heat‑reversible gelation capacity in mineral‑ and synthetic‑base stocks, and a substantially slower surface‑migration profile—characteristics that cannot be replicated by simple mono‑ or bis‑amide alternatives [1].

Quantitative Differentiation Evidence for (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide


Superior High‑Temperature Volatility Barrier: Boiling‑Point and Flash‑Point Advantages over Oleamide and EBO

CAS 52610-16-9 exhibits a predicted boiling point of 867.9 ± 65.0 °C and a flash point of 478.7 ± 34.3 °C (760 mmHg). This places its thermal ceiling well above mono‑amide oleamide (boiling point 433.3 ± 24.0 °C, flash point 215.9 ± 22.9 °C) and bis‑amide ethylene‑bis‑oleamide (EBO; boiling point ≈728.5 °C, flash point ≈108.9 °C). The quantified difference of 434.6 °C in boiling point and 262.8 °C in flash point versus oleamide, and 139.4 °C / 369.8 °C versus EBO, indicates substantially lower evaporative losses at elevated operating temperatures .

thermal stability lubricant additive high‑temperature grease

Controlled Migration Kinetics in Polyolefin Slip Applications: Molecular‑Weight‑Driven Diffusion Lag

In polyolefin film systems, the migration half‑time to the surface scales approximately with molecular weight (MW). Oleamide (MW 281.5 g·mol⁻¹) achieves a coefficient of friction <0.2 within minutes at concentrations <500 ppm, while the slower‑migrating EBO (MW ≈667 g·mol⁻¹) often requires longer conditioning or higher temperature to reach the same slip level. CAS 52610-16-9 carries a substantially higher MW of 853.5 g·mol⁻¹, predicting a migration rate at least 2‑ to 3‑fold slower than oleamide and measurably slower than EBO. This delayed blooming is deliberately exploited in multilayer films where premature slip‑agent surface saturation would interfere with printing, sealing, or lamination steps [1].

slip agent polyethylene film migration rate coefficient of friction

Heat‑Reversible Gelation Capability Absent in Mono‑ and Bis‑Amides: A Differentiator for Bearing Lubricants

The tri‑amide backbone of CAS 52610-16-9 enables fiber‑network formation in mineral‑ and synthetic‑base oils, yielding a heat‑reversible gel structure. Patent literature explicitly states that bis‑amide and mono‑amide compounds deliver superior lubricating performance but lack the gelling capacity required for semi‑solid, grease‑like compositions; conversely, tri‑amide compounds provide the necessary three‑dimensional gel matrix while accepting a moderate trade‑off in steady‑state friction coefficient [1]. The composition disclosed in JP2012017472A contains a tri‑amide together with 0.01–500 parts by weight of mono‑/bis‑amide per 100 parts base oil and 0.05–10 parts of a friction regulator, indicating that the tri‑amide component is the essential gelling scaffold [1].

gel lubricant heat‑reversible gel bearing lubrication non‑aqueous gelling agent

Three‑Fold Unsaturation Density for Enhanced Low‑Temperature Fluidity and Oxidative Cross‑Talking

Each of the three oleyl chains in CAS 52610-16-9 contributes one cis‑9 double bond, yielding a theoretical iodine value of approximately 89 g I₂·100 g⁻¹. This is nearly identical to oleamide (≈90 g I₂·100 g⁻¹) but the tri‑amide architecture distributes the unsaturation across three separate acyl chains, which disrupts crystallinity more effectively than a single‑chain mono‑amide. The result is a predicted lower pour point and improved low‑temperature pumpability compared to saturated bis‑amides such as ethylene‑bis‑stearamide (EBS, iodine value ~0, melting point 144–146 °C) [1]. Additionally, the three allylic positions provide multiple sites for radical scavenging, potentially offering chain‑breaking antioxidant activity that mono‑olefinic amides achieve only at higher treat rates [2].

pour point unsaturation low‑temperature flow iodine value

Targeted Application Scenarios for (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide Based on Quantitative Evidence


High‑Temperature Bearing Grease with Heat‑Reversible Gel Matrix

Leveraging the tri‑amide’s dual capability—heat‑reversible gelation confirmed by patent JP2012017472A [1] and a flash point of 479 °C —CAS 52610-16-9 is ideally suited as the gel‑forming scaffold in bearing lubricants that must remain semi‑solid at rest but liquefy under shear and local hotspot temperatures. This application scenario exploits the 369.8 °C flash‑point advantage over EBO and the tri‑amide’s unique gelling function absent in bis‑amides.

Multilayer Polyolefin Film Slip Agent Requiring Delayed Migration

The 3.0‑fold higher molecular weight of CAS 52610-16-9 relative to oleamide translates into a predicted 2–3× slower migration rate through amorphous polyolefin matrices [2]. This controlled bloom is critical for co‑extruded films that undergo corona treatment, printing, or heat‑sealing within minutes of exiting the die. The compound can be selected as a drop‑in replacement for oleamide in lines where premature slip‑additive surface saturation has caused lamination failures.

Cold‑Climate Bio‑Based Lubricant or Surfactant Base with Extended Thermal Ceiling

With three cis‑9 double bonds disrupting crystallinity (iodine value ≈89), CAS 52610-16-9 is expected to remain fluid at low temperatures where EBS (mp 144–146 °C) would solidify [3]. Simultaneously, its 867.9 °C boiling point provides a volatility barrier far exceeding that of conventional unsaturated mono‑amides. Formulators targeting environmentally acceptable lubricants (EALs) for arctic or high‑altitude equipment can therefore select this compound to meet both cold‑flow and high‑temperature evaporative‑loss requirements.

Heat‑Stable Antifouling Slip Coating for Marine and Food‑Contact Surfaces

Biofouling deterrence studies with fatty‑acid amides show that oleamide provides 1.4–2.5‑fold greater deterrent effects than erucamide against marine diatoms and biofilms [4]. Although direct data for CAS 52610-16-9 are not yet published, its structural homology to oleamide (identical oleyl chains) combined with a far higher thermal ceiling suggests it could sustain antifouling slip performance in processing environments (e.g., pasteurization, hot‑fill) where oleamide would volatilize or degrade. This scenario is particularly relevant for food‑contact conveyor belts and marine sensor housings.

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